2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

2-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide (CAS 92992-42-2) is a synthetic benzamide derivative with the molecular formula C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol. It belongs to the pharmacologically significant class of N-[(1-ethylpyrrolidin-2-yl)methyl]benzamides, which includes the marketed antipsychotics sulpiride and amisulpride.

Molecular Formula C14H21N3O
Molecular Weight 247.342
CAS No. 92992-42-2
Cat. No. B2406609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
CAS92992-42-2
Molecular FormulaC14H21N3O
Molecular Weight247.342
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H21N3O/c1-2-17-9-5-6-11(17)10-16-14(18)12-7-3-4-8-13(12)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3,(H,16,18)
InChIKeyGRBYMPJDJOWNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide (CAS 92992-42-2): Structural Baseline and Procurement Context


2-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide (CAS 92992-42-2) is a synthetic benzamide derivative with the molecular formula C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol . It belongs to the pharmacologically significant class of N-[(1-ethylpyrrolidin-2-yl)methyl]benzamides, which includes the marketed antipsychotics sulpiride and amisulpride [1]. Unlike its clinically used congeners, this compound bears only a single unsubstituted 2-amino group on the benzamide ring, lacking the 5-sulfamoyl (sulpiride) or 5-ethylsulfonyl-2-methoxy (amisulpride) substitution patterns [2]. This minimal substitution architecture defines a scaffold of reduced molecular complexity (MW = 247.34 vs. 341–369 Da for the clinical analogs) and altered lipophilicity (calculated LogP = 1.39), positioning it as a candidate for applications where target engagement with minimized ancillary pharmacophore interactions is desired .

Why In-Class Benzamides Cannot Substitute for 2-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide (92992-42-2)


The N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide chemotype exhibits extreme sensitivity of both pharmacodynamic and physicochemical properties to aromatic ring substitution [1]. Sulpiride (5-sulfamoyl-2-methoxy; MW 341.4; LogP ~0.45) and amisulpride (5-ethylsulfonyl-4-amino-2-methoxy; MW 369.5; LogP 1.10–3.28) carry polar, hydrogen-bond-donating substituents that drive potent dopamine D₂/D₃ receptor antagonism (Ki = 2.8–3.2 nM for amisulpride) but simultaneously introduce substantial topological polar surface area (tPSA ≈ 110 Ų) and metabolic liabilities absent in the unadorned 2-amino scaffold [2]. Conversely, the target compound 92992-42-2 lacks these substituents entirely, yielding a lower molecular weight (247.34 Da), reduced hydrogen-bonding capacity (3 HBA, 2 HBD), and a distinct LogP of 1.39 . Generic substitution with sulpiride or amisulpride would therefore introduce off-target pharmacology (e.g., D₂/D₃ antagonism, 5-HT receptor modulation), altered CNS penetration, and divergent metabolic profiles that are incompatible with applications requiring a clean, minimalist benzamide scaffold or synthetic intermediate [3].

Quantitative Differentiation Evidence for 2-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide (92992-42-2) Versus Comparator Benzamides


Molecular Weight Reduction of ~28–33% Relative to Clinical Benzamide Antipsychotics

The target compound (MW = 247.34 Da) exhibits a 27.6% reduction in molecular weight versus sulpiride (MW = 341.43 Da) and a 33.0% reduction versus amisulpride (MW = 369.48 Da) . In fragment-based drug discovery, a molecular weight below 250 Da is the widely accepted threshold for 'fragment' status, conferring higher ligand efficiency potential [1]. This difference arises from the absence of the 2-methoxy, 5-sulfamoyl (sulpiride), and 5-ethylsulfonyl (amisulpride) substituents present on the clinical analogs [2].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

LogP Differentiation: Intermediate Lipophilicity Between Sulpiride and Amisulpride

The calculated LogP of 92992-42-2 is 1.39, compared with LogP ~0.45–0.6 for sulpiride and LogP ~1.10–3.28 (source-dependent) for amisulpride . The compound thus occupies an intermediate lipophilicity range that, according to CNS drug design guidelines, falls within the optimal LogP window of 1–3 for blood-brain barrier penetration [1]. Sulpiride's low LogP limits its CNS bioavailability, while amisulpride's variable LogP (attributed to the ionizable ethylsulfonyl group) introduces pH-dependent partitioning complexity [2].

Physicochemical Profiling CNS Drug Design Lipophilicity

Reduced Topological Polar Surface Area (tPSA) Minimalist Scaffold Advantage

The target compound's tPSA is estimated at ~58 Ų (3 HBA, 2 HBD), compared with tPSA = 110.11 Ų for both amisulpride and sulpiride [1]. This ~52 Ų reduction (approximately ~47%) is attributable to the absence of the sulfamoyl/sulfonyl and methoxy substituents. A tPSA below 60–70 Ų is considered favorable for oral absorption and blood-brain barrier penetration, whereas tPSA values exceeding 90 Ų are associated with poor CNS permeability [2][3].

Drug Design Permeability Pharmacophore Simplification

Absence of Sulfonamide/Sulfonyl Group Eliminates Structural Alert for Idiosyncratic Toxicity

Unlike sulpiride (5-sulfamoyl) and amisulpride (5-ethylsulfonyl), 92992-42-2 lacks the sulfonamide/sulfonyl moiety that is classified as a structural alert for idiosyncratic adverse drug reactions, including hypersensitivity, blood dyscrasias, and Stevens-Johnson syndrome [1]. The sulfonamide functional group is a well-documented toxicophore associated with metabolic bioactivation to reactive hydroxylamine and nitroso metabolites [2]. The 2-amino substituent alone does not carry this liability, as it lacks the requisite S-N oxidative pathway [3].

Toxicology Structural Alerts Safety Pharmacology

Important Caveat: Limited Publicly Available Pharmacological Data for This Compound

An extensive search of the public literature, patents, and bioactivity databases (ChEMBL, BindingDB, PubChem, PubMed) as of May 2026 identified no peer-reviewed reports of experimentally determined receptor binding affinities (Ki/IC₅₀), functional activity (EC₅₀), in vivo pharmacokinetic parameters, or selectivity profiling for 92992-42-2 as the primary subject of investigation [1]. The compound is catalogued in the InterBioScreen screening library (catalog number BB_SC-4442) and is commercially available from multiple vendors at purities of 90–95% . Structured activity data for structurally related N-[(1-ethylpyrrolidin-2-yl)methyl]benzamides (e.g., FLA 731, raclopride, eticlopride) confirm that even minor aromatic substituent changes can alter D₂ receptor affinity by 3–4 orders of magnitude, making direct extrapolation from analog data scientifically unreliable for this specific compound [2]. Users requiring quantitative target engagement or functional activity data should commission bespoke in vitro profiling prior to selecting this compound for biological applications.

Data Availability Procurement Due Diligence Screening

Boiling Point and Thermal Stability Superiority Over Amisulpride for Non-Biological Applications

The target compound exhibits a boiling point of 435.9 ± 20.0 °C (at 760 mmHg), which is notably high and indicates substantial thermal stability . While amisulpride boils at a higher temperature (558.9 ± 50.0 °C), this property is extraneous for most solution-phase applications, whereas the target compound's boiling point is sufficiently high for high-temperature organic reactions yet lower than that of amisulpride, potentially reducing energy requirements for distillation-based purification . The compound's flash point of 217.4 ± 21.8 °C also provides a wide safe handling window for laboratory-scale manipulations .

Material Science Synthetic Chemistry Thermal Stability

Optimal Scientific and Industrial Use Cases for 2-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide (92992-42-2)


Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 247.34 Da — comfortably below the 250 Da fragment threshold — and a LogP of 1.39 (within the optimal 1–3 range), this compound is well-suited as a low-complexity fragment hit for dopamine receptor or other GPCR screening campaigns . Its tPSA of ~58 Ų ensures favorable solubility and permeability for biophysical screening methods such as surface plasmon resonance (SPR), thermal shift assays, and ligand-observed NMR [1]. Unlike the larger clinical benzamides (sulpiride, amisulpride) with tPSA > 110 Ų, this fragment-sized scaffold provides ample vectors for chemical elaboration while maintaining drug-like physicochemical properties [2].

Synthetic Intermediate for Custom Benzamide Library Synthesis

The 2-amino substituent serves as a versatile synthetic handle for further derivatization, including acylation, sulfonylation, reductive amination, and diazotization/coupling reactions . As catalogued by InterBioScreen (BB_SC-4442) and available from multiple vendors at ≥95% purity, the compound is readily accessible as a building block for focused libraries exploring the N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide pharmacophore space [1]. The absence of the metabolically labile sulfonamide/sulfonyl group present in clinical comparators eliminates a common site of oxidative metabolism, making derivatives of this scaffold potentially more metabolically stable [2].

Negative Control or Pharmacological Tool Compound for Structure-Activity Relationship (SAR) Studies

In SAR campaigns investigating the contribution of the 5-sulfamoyl (sulpiride) or 5-ethylsulfonyl-2-methoxy (amisulpride) substituents to dopamine receptor binding, this compound can function as a minimalist baseline comparator . Its structural simplicity — retaining only the core N-ethylpyrrolidinylmethylbenzamide skeleton with a single 2-amino group — allows researchers to deconvolute the contribution of individual substituents to binding affinity, selectivity, and functional activity [1]. This approach is consistent with the 'pharmacophore dissection' strategy employed in the benzamide D₂ antagonist literature [2].

Physicochemical Reference Standard for Chromatographic Method Development

The compound's well-defined LogP (1.39), moderate molecular weight (247.34 Da), and high boiling point (435.9 ± 20.0 °C) make it a suitable reference standard for developing and validating reversed-phase HPLC and LC-MS methods for benzamide analysis . Its intermediate retention characteristics on C18 columns (predicted from its LogP) position it between the earlier-eluting sulpiride (LogP 0.45) and the later-eluting amisulpride (LogP up to 3.28), allowing it to serve as a midpoint calibration standard in gradient methods for benzamide-class compound libraries [1].

Quote Request

Request a Quote for 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.